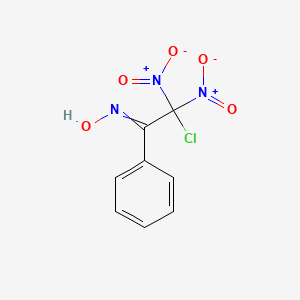
N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine is a chemical compound known for its unique structure and properties It contains a phenyl group, a chloro substituent, and two nitro groups attached to an ethylidene hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2-chloro-2,2-dinitro-1-phenylethylidene with hydroxylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common solvents used in the synthesis include ethanol and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-1-phenylethylidene)hydroxylamine
- N-(2-Chloro-2-nitro-1-phenylethylidene)hydroxylamine
- N-(2-Bromo-2,2-dinitro-1-phenylethylidene)hydroxylamine
Uniqueness
N-(2-Chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine is unique due to the presence of two nitro groups, which significantly influence its reactivity and potential applications. The combination of chloro and nitro substituents makes it distinct from other similar compounds, offering unique properties for various scientific and industrial uses.
Properties
CAS No. |
62116-30-7 |
|---|---|
Molecular Formula |
C8H6ClN3O5 |
Molecular Weight |
259.60 g/mol |
IUPAC Name |
N-(2-chloro-2,2-dinitro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6ClN3O5/c9-8(11(14)15,12(16)17)7(10-13)6-4-2-1-3-5-6/h1-5,13H |
InChI Key |
UHXCDWSNJYDCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















